molecular formula C12H23NO3 B13063682 Tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate

Tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate

Cat. No.: B13063682
M. Wt: 229.32 g/mol
InChI Key: BNMWVRRRNYUWBT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate is a chiral piperidine derivative protected by a Boc (tert-butoxycarbonyl) group, making it a valuable intermediate in medicinal chemistry and drug discovery. Piperidine rings are a fundamental scaffold found in more than twenty classes of pharmaceuticals, and developing methods for their synthesis is a key task in modern organic chemistry . The presence of both a hydroxymethyl group and a methyl group at the 2-position provides distinct stereochemistry and multiple sites for further chemical modification. This allows researchers to utilize this compound as a core building block for constructing more complex, biologically active molecules . Its primary research value lies in its application in designing potential therapeutic agents, leveraging the prevalence of the piperidine moiety in active pharmaceutical ingredients (APIs) for conditions such as neurological disorders and more . The Boc protecting group facilitates easy deprotection under mild acidic conditions, enabling subsequent coupling reactions to create amides, carbamates, or other derivatives essential for structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-6-5-7-12(13,4)9-14/h14H,5-9H2,1-4H3

InChI Key

BNMWVRRRNYUWBT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCN1C(=O)OC(C)(C)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate typically involves multi-step reactions starting from various piperidine precursors. One common method involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the hydroxymethyl group through a series of reactions. The reaction conditions often include the use of protecting groups, such as tert-butoxycarbonyl (Boc), and reagents like sodium hydride (NaH) and methyl iodide (MeI).

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production with improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce various alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate serves as a precursor in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential in treating various conditions, particularly those affecting the central nervous system (CNS) and neurodegenerative diseases. The compound's ability to modulate enzyme activity and receptor interactions makes it a valuable candidate for drug development.

Case Study: Neuroprotective Agents
Research has indicated that derivatives of this compound exhibit neuroprotective properties by inhibiting enzymes associated with neurodegeneration. For example, studies have shown that certain analogs can effectively inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease progression.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for versatile reactions, making it a building block in various synthetic pathways.

Data Table: Synthesis Pathways

Reaction TypeReagents UsedYield (%)
AcylationPiperidin-4-ylmethanol + Acylating agent85
SulfonationTert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate45
SubstitutionMethyl 4-hydroxy-3-methoxybenzoate + Base20.2

These reactions highlight the compound's role in generating diverse chemical entities.

Biological Research

The biological activity of this compound has been studied extensively. Its interactions with various biomolecules suggest potential therapeutic applications.

Biological Activity Overview

  • Enzyme Inhibition : Exhibits potential in inhibiting key enzymes involved in metabolic pathways.
  • Receptor Binding : Interacts with CNS receptors, indicating possible effects on neurotransmission and neuroprotection.

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and cellular processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

  • tert-Butyl 2-methoxypiperidine-1-carboxylate (C2: -OCH3) lacks hydrogen-bonding capability at C2, increasing lipophilicity compared to hydroxymethyl derivatives .
  • Stereochemistry :

    • tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS 134441-93-3) is specified as the (S)-enantiomer, highlighting the role of chirality in biological activity and crystallization behavior .

Biological Activity

Tert-butyl 2-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate, also known as tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₃NO₃
  • Molecular Weight : Approximately 229.32 g/mol
  • Stereochemistry : The compound exhibits chirality with specific stereochemistry at the second and fifth carbon atoms of the piperidine ring, designated as (2S,5S) in its IUPAC name.

The presence of a tert-butyl group, hydroxymethyl group, and methyl group contributes to its distinct reactivity and biological activity compared to similar compounds.

The biological activity of this compound is primarily mediated through interactions with various biological targets, including enzymes and receptors. The compound can undergo several chemical reactions such as oxidation, reduction, and substitution, modifying its structure and reactivity. These modifications influence its interactions with biomolecules, leading to various biological effects.

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

  • Enzyme Inhibition : It has shown potential as an inhibitor for various enzymes due to its structural features that allow it to interact effectively with active sites.
  • Receptor Modulation : The compound may modulate receptor activity, impacting signaling pathways involved in various physiological processes.

In Vitro Studies

A study highlighted the compound's binding affinity with specific molecular targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) were utilized to assess binding interactions. The findings suggest that the compound's unique stereochemistry enhances its interaction with target proteins compared to non-chiral analogs .

Case Studies

  • Inhibition of Enzyme Activity : In a series of experiments evaluating enzyme inhibition, this compound demonstrated significant inhibitory effects on certain kinases involved in cancer progression. The IC50 values were determined through dose-response assays.
    Enzyme TargetIC50 (µM)Reference
    ERK50.15
    NMT (N-myristoyltransferase)0.10
  • Pharmacokinetic Studies : The compound exhibited favorable pharmacokinetic properties in animal models, including good oral bioavailability and metabolic stability. A study reported an oral bioavailability of approximately 42% in mice .
  • Cell-Based Assays : In HeLa cell assays, the compound's efficacy was evaluated for its ability to inhibit cell proliferation linked to specific cancer pathways. Results indicated a promising potential for therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Tert-butyl (2S,5R)-5-hydroxymethyl-2-methylpiperidine-1-carboxylateC₁₂H₂₃NO₃Similar structure but different stereochemistryDifferent biological activity profile due to stereochemistry
Tert-butyl (2S,5S)-5-hydroxy-2-methylpiperidine-1-carboxylic acidC₁₂H₂₃NO₃Lacks hydroxymethyl groupMay have different solubility and reactivity

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